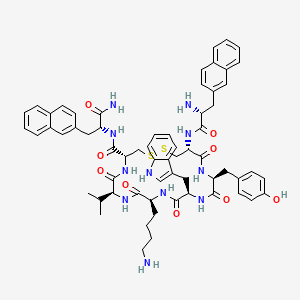

![molecular formula C10H13N5O4 B12352605 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

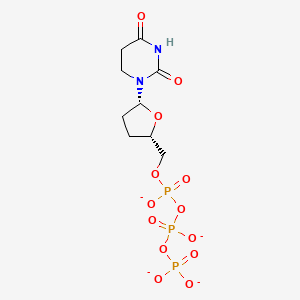

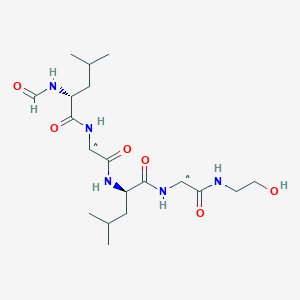

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a sugar moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-[(2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-Imino-5H-purin-6-on umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Kondensation eines Purinderivats mit einer Zuckerkomponente unter spezifischen Reaktionsbedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung erfolgt häufig durch großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess ist für hohe Ausbeute und Reinheit optimiert und umfasst mehrere Reinigungsschritte wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen

9-[(2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-Imino-5H-purin-6-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: Sie kann nucleophile Substitutionsreaktionen durchlaufen, bei denen ein Nucleophil eine Abgangsgruppe ersetzt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um eine hohe Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch sie ein vielseitiges Zwischenprodukt in der organischen Synthese ist .

Biologie

In der biologischen Forschung wird sie auf ihre potenzielle Rolle in zellulären Prozessen untersucht. Ihre Struktur ähnelt Nucleotiden, was sie zu einem Kandidaten für die Untersuchung von DNA- und RNA-Interaktionen macht .

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Sie hat sich in der antiviralen und krebsbekämpfenden Forschung als vielversprechend erwiesen, da sie in der Lage ist, mit spezifischen molekularen Zielstrukturen zu interagieren .

Industrie

Im Industriesektor wird sie bei der Herstellung von Arzneimitteln und als Reagenz in chemischen Produktionsprozessen verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von 9-[(2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-Imino-5H-purin-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Diese Interaktion beinhaltet häufig Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen, die zu Veränderungen in der Konformation und Funktion des Ziels führen .

Wirkmechanismus

The mechanism of action of 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the target’s conformation and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin: Ähnlich in der Struktur, aber ohne die Iminogruppe.

Guanosin: Enthält eine andere Purinbase.

Inosin: Ähnliche Zuckerkomponente, aber unterschiedliche Basenstruktur

Einzigartigkeit

Was 9-[(2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-Imino-5H-purin-6-on auszeichnet, ist die einzigartige Kombination einer Purinbase mit einer Iminogruppe und einer Zuckerkomponente. Diese Struktur ermöglicht spezifische Wechselwirkungen mit biologischen Molekülen, wodurch sie eine wertvolle Verbindung in Forschung und Industrie ist .

Eigenschaften

Molekularformel |

C10H13N5O4 |

|---|---|

Molekulargewicht |

267.24 g/mol |

IUPAC-Name |

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-6,9,16-17H,1-2H2,(H2,11,14,18)/t4-,5+,6?,9+/m0/s1 |

InChI-Schlüssel |

XGPOIXIJYPAUTR-KWDLAMEZSA-N |

Isomerische SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO |

Kanonische SMILES |

C1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)

![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)

![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)

![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)